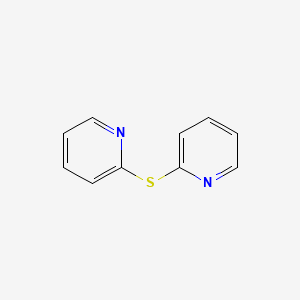

2,2'-Thiodipyridine

Descripción general

Descripción

2,2’-Thiodipyridine, often abbreviated as TDP, is a sulfur-containing heterocyclic compound with the formula C10H8N2S . It mediates inter-unit disulfide cross-linking and interacts with carbon nucleophiles to yield thiopyridyl derivatives .

Molecular Structure Analysis

The molecular formula of 2,2’-Thiodipyridine is C10H8N2S . Its molecular weight is 188.249 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2,2’-Thiodipyridine interacts with carbon nucleophiles to yield thiopyridyl derivatives . It can be used as a chelate ligand for copper or zinc ions . It also binds to epidermal growth factor (EGF) and other molecules with a hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Thiodipyridine is 188.249 . It’s a solid substance with a melting point of 56-58 °C . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Molecular Electronics

- Conformational Switching and Rectifying Behavior : A study by Derosa, Guda, and Seminario (2003) demonstrates the use of 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecules for charge-induced conformational switching and rectifying behavior, suggesting applications in memory devices and nano-actuators controlled by external fields or bias voltages (Derosa, Guda, & Seminario, 2003).

Material Sciences

- Synthesis and Applications in Material Sciences : Husson and Knorr (2012) review the synthesis and applications of 2,2′:6′,2″-terpyridines, functionalized with thiophene rings, highlighting their utility in solar cells and macromolecular sciences (Husson & Knorr, 2012).

- Catalytic Applications : Winter, Newkome, and Schubert (2011) explore the use of terpyridines and their transition metal complexes in catalysis, relevant for artificial photosynthesis, biochemical and organic transformations, and polymerization reactions (Winter, Newkome, & Schubert, 2011).

Antimicrobial Studies

- Potential Antimicrobial Drugs : Koszelewski et al. (2021) conducted a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, highlighting their potential as antimicrobial drugs against various Gram-stained bacteria, showcasing the structural dependence of their biological activity (Koszelewski et al., 2021).

Synthesis and Characterization

- Synthesis of 2-Pyridone : Parmar and Bhatt (2020) discuss the transformation of 2-thiopyridine into 2-pyridones through aromatic nucleophilic substitution, indicating the versatility of 2-thiopyridines in organic synthesis (Parmar & Bhatt, 2020).

Coordination Polymers

- Uranyl Coordination Polymers : Thangavelu, Butcher, and Cahill (2015) explore the role of N-donor sterics on the coordination environment of uranyl thiophenedicarboxylate coordination polymers, revealing insights into their crystal structures and luminescence properties (Thangavelu, Butcher, & Cahill, 2015).

Safety And Hazards

2,2’-Thiodipyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s toxic if swallowed or in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .

Propiedades

IUPAC Name |

2-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYNZOSCOWGGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334554 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Thiodipyridine | |

CAS RN |

4262-06-0 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

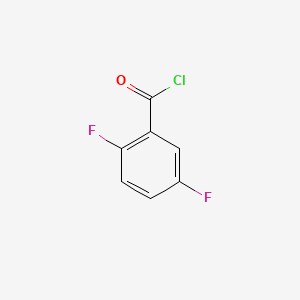

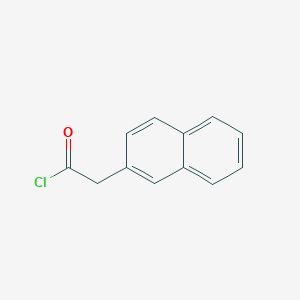

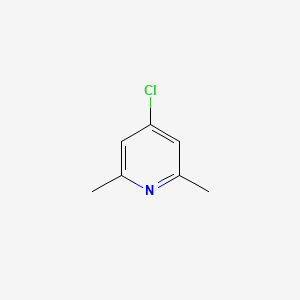

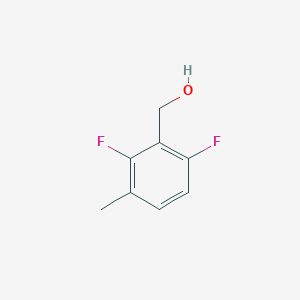

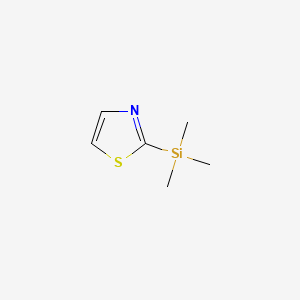

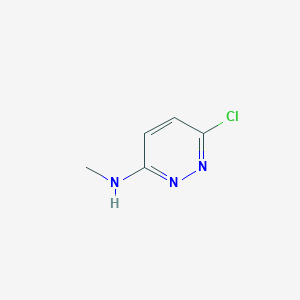

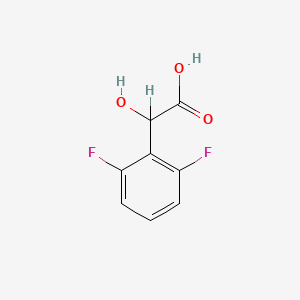

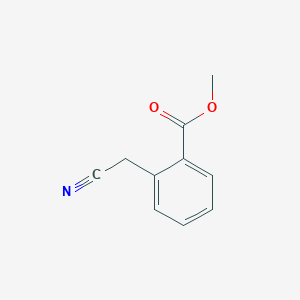

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.